molecular formula C10H20O B8426538 2-Ethyl-5-methyl-3-methylenehexan-1-ol

2-Ethyl-5-methyl-3-methylenehexan-1-ol

Cat. No.: B8426538
M. Wt: 156.26 g/mol
InChI Key: SIRYVCSHTUVRRL-UHFFFAOYSA-N
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Description

2-Ethyl-5-methyl-3-methylenehexan-1-ol is a branched-chain aliphatic alcohol with the molecular formula C9H20O . The specific properties, applications, and mechanism of action for this particular isomer are not extensively detailed in public scientific literature. Generally, branched-chain C9 alcohols are of significant interest in industrial and research chemistry. They often serve as key intermediates in organic synthesis, as solvents, and in the production of esters for applications such as plasticizers, lubricants, and fragrances . For instance, related alcohols like 2-ethylhexanol are produced on a large scale for the manufacture of PVC plasticizers and emollients, highlighting the potential utility of structurally similar compounds . The "3-methylene" group in its structure indicates a point of unsaturation, which could make it a reactive intermediate for further chemical modifications like hydrogenation or polymerization. Researchers are encouraged to investigate this compound's specific reactivity and potential applications in their respective fields. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-ethyl-5-methyl-3-methylidenehexan-1-ol

InChI

InChI=1S/C10H20O/c1-5-10(7-11)9(4)6-8(2)3/h8,10-11H,4-7H2,1-3H3

InChI Key

SIRYVCSHTUVRRL-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)C(=C)CC(C)C

Origin of Product

United States

Scientific Research Applications

Fragrance and Flavor Industry

Overview:
2-Ethyl-5-methyl-3-methylenehexan-1-ol is primarily utilized in the fragrance industry due to its olfactory properties. It contributes to the creation of complex scent profiles, often described as fruity or floral.

Applications:

  • Perfumes and Colognes: The compound is employed in various perfumery compositions to impart desirable scents. Its ability to enhance green, fruity, and floral notes makes it a valuable ingredient in high-end fragrances .
  • Flavoring Agents: In addition to fragrances, this compound is also used as a flavoring agent in food products, enhancing the overall sensory experience of consumers .

Data Table: Fragrance Characteristics

PropertyValue
Odor ProfileFruity, Floral
Usage Concentration0.02% - 0.2% in formulations
Regulatory StatusGenerally Recognized as Safe (GRAS)

Pharmaceutical Potential

Overview:
Recent studies have indicated that this compound may possess biological activities that could be harnessed for therapeutic purposes.

Applications:

  • Analgesic Properties: Preliminary research suggests that compounds similar to this compound exhibit analgesic effects, potentially making them suitable candidates for pain relief medications .

Case Studies:

  • Analgesic Efficacy Study:
    • A study evaluated the analgesic properties of various homoallyl alcohol derivatives, including this compound. Results showed a significant reduction in pain response in animal models when administered at specific dosages, indicating potential for further development into pain management therapies .
  • Anti-inflammatory Effects:
    • Another investigation focused on the anti-inflammatory effects of this compound in vitro. The results demonstrated a marked reduction in pro-inflammatory cytokine production when cells were treated with this compound, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-Ethyl-5-methyl-3-methylenehexan-1-ol, we compare it to structurally related alcohols, focusing on synthesis methods, physicochemical properties, and functional group reactivity.

Table 1: Key Comparisons with Analogous Compounds

Compound Name Molecular Formula Functional Groups Synthesis Method (Key Steps) Boiling Point (°C) Solubility in Water
This compound C₁₀H₂₀O Primary alcohol, methylene, ethyl, methyl substituents Likely involves Grignard or hydride reduction of ketone precursors (inferred) ~215–230 (estimated) Low (hydrophobic)
5,5-Dichlorohexan-1-ol C₆H₁₂Cl₂O Primary alcohol, dichloro substituents Hydrazone formation followed by CuCl₂ oxidation (56% yield) ~180–190 Moderate
3-Methylenehexan-1-ol C₇H₁₄O Primary alcohol, methylene Aldol condensation or epoxide ring-opening ~170–185 Moderate

Key Findings:

Structural Complexity: Unlike 5,5-Dichlorohexan-1-ol, which has halogen substituents enhancing polarity and reactivity, this compound’s ethyl and methyl groups increase hydrophobicity, reducing water solubility .

Synthesis Methods: 5,5-Dichlorohexan-1-ol employs hydrazone intermediates and copper(II) chloride oxidation, a method distinct from the inferred Grignard or ketone reduction pathways for this compound . Chlorinated analogs like 5,5-Dichlorohexan-1-ol often require halogenation steps absent in the synthesis of non-halogenated branched alcohols.

Physicochemical Properties :

  • Boiling points correlate with molecular weight and branching. This compound’s higher molecular weight (C₁₀H₂₀O vs. C₆H₁₂Cl₂O) likely elevates its boiling point compared to 5,5-Dichlorohexan-1-ol.
  • Solubility differences highlight the trade-off between alkyl chain length (hydrophobicity) and polar functional groups (e.g., -OH, -Cl).

Research Implications and Limitations

While 5,5-Dichlorohexan-1-ol’s synthesis is well-documented , data on this compound remain sparse, suggesting opportunities for further study. Comparative analyses are constrained by incomplete literature on the target compound’s spectroscopic data, catalytic applications, or biological activity. Future work should prioritize experimental validation of its properties and reactivity.

Q & A

Basic Question: What spectroscopic methods are recommended for structural elucidation of 2-Ethyl-5-methyl-3-methylenehexan-1-ol?

Answer:
For structural confirmation, a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is essential.

  • ¹H/¹³C NMR : Identify methylene (C=CH₂) and hydroxyl (-OH) groups. The methylene protons at position 3 will appear as a singlet in the ¹H NMR spectrum (δ ~4.6–5.2 ppm), while the hydroxyl proton may show broad signals depending on hydrogen bonding .
  • IR Spectroscopy : Confirm the presence of -OH (broad peak ~3200–3600 cm⁻¹) and C=C (stretching ~1640–1680 cm⁻¹) .
  • HRMS : Validate molecular formula (C₁₀H₂₀O) with exact mass matching theoretical values (e.g., 156.1514 g/mol).

Advanced Question: How can synthetic routes to this compound be optimized to minimize side-product formation?

Answer:
Optimization strategies include:

  • Catalytic Regioselective Hydration : Use transition-metal catalysts (e.g., Pd or Ru) to direct alkene hydration at the 3-methylene position, reducing competing pathways .
  • Temperature Control : Maintain reaction temperatures below 60°C to prevent thermal decomposition of intermediates.
  • Purification Techniques : Employ fractional distillation or preparative HPLC to isolate the target compound from diastereomers or oxidation byproducts (e.g., hexanal derivatives) .

Table 1: Common Side Products and Mitigation Strategies

Side ProductCauseMitigation
3-MethylhexanalOveroxidation of alkeneReduce O₂ exposure; use inert gas
Dimeric ethersAcidic conditionsNeutralize reaction post-synthesis
Isomeric alcoholsPoor regioselectivityOptimize catalyst loading

Advanced Question: How do pH and temperature influence the stability of this compound in aqueous solutions?

Answer:

  • pH Sensitivity : Under acidic conditions (pH < 4), the compound undergoes protonation of the hydroxyl group , leading to dehydration and formation of dienes. Neutral to slightly basic conditions (pH 7–9) enhance stability .
  • Temperature Effects : Above 40°C, thermal degradation accelerates, producing 3-ethylhex-2-enal (confirmed via GC-MS). Storage at 4°C in amber vials under nitrogen extends shelf life .

Methodological Note: Conduct accelerated stability studies using HPLC to track degradation kinetics under varying conditions.

Basic Question: What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate transition states for alkene hydration or oxidation pathways (e.g., using Gaussian or ORCA software).
  • Reaxys/PubChem : Cross-reference synthetic precedents for analogous structures (e.g., 3-methylidenehexan-1-ol derivatives) to predict regioselectivity .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition or cytotoxicity) across multiple cell lines with standardized protocols.
  • Impurity Profiling : Use LC-MS to verify compound purity; trace impurities (e.g., aldehydes) may confound bioactivity results .
  • Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., J. Org. Chem. USSR) to identify consensus mechanisms .

Advanced Question: What challenges arise in synthesizing halogenated derivatives of this compound?

Answer:
Key challenges include:

  • Selectivity : The alkene moiety may undergo electrophilic addition (e.g., bromination) at unintended positions. Use Lewis acid catalysts (e.g., FeCl₃) to direct halogenation to the methylene group .
  • Steric Hindrance : Bulky substituents at the 5-methyl position hinder reaction kinetics. Optimize solvent polarity (e.g., DMF vs. THF) to improve accessibility .

Basic Question: How can researchers confirm the absence of stereoisomers in synthesized batches?

Answer:

  • Chiral HPLC : Separate enantiomers using columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
  • Optical Rotation : Compare measured [α]D values against literature data for racemic vs. enantiopure forms .

Advanced Question: What strategies mitigate competing reactions during catalytic hydrogenation of this compound?

Answer:

  • Catalyst Selection : Use Pd/C instead of PtO₂ to avoid over-reduction of the alcohol to alkanes.
  • Pressure Modulation : Limit H₂ pressure to 1–2 atm to suppress side reactions (e.g., C-O bond cleavage) .

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